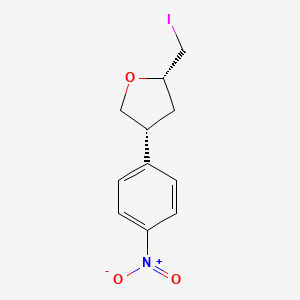
2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group, a piperidinyl group, and a propylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of an appropriate alkene with a carbene precursor.
Introduction of the Piperidinyl Group: The piperidinyl group is usually introduced via nucleophilic substitution reactions involving piperidine and an appropriate electrophile.
Formation of the Propylacetamide Moiety: The propylacetamide moiety can be synthesized through the reaction of propylamine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-N-(piperidin-4-YL)-N-methylacetamide
- 2-Cyclopropyl-N-(piperidin-4-YL)-N-ethylacetamide
- 2-Cyclopropyl-N-(piperidin-4-YL)-N-butylacetamide
Uniqueness
2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the piperidinyl and propylacetamide moieties contribute to its pharmacological potential.
Propiedades
Fórmula molecular |
C13H24N2O |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-cyclopropyl-N-piperidin-4-yl-N-propylacetamide |
InChI |
InChI=1S/C13H24N2O/c1-2-9-15(12-5-7-14-8-6-12)13(16)10-11-3-4-11/h11-12,14H,2-10H2,1H3 |
Clave InChI |
RFNCCIUEGUTVFX-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1CCNCC1)C(=O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
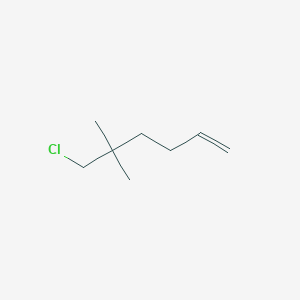
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
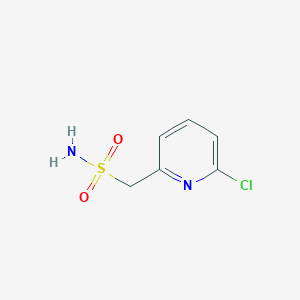


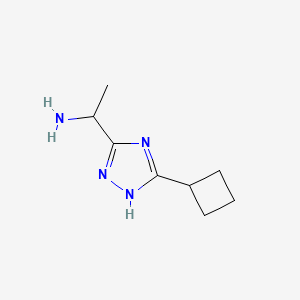
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
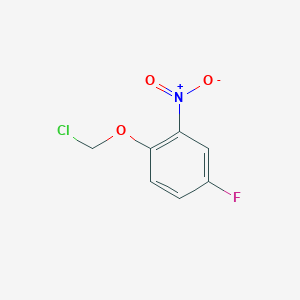
![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
